Product packaging for Divinyl adipate(Cat. No.:CAS No. 4074-90-2)

Divinyl adipate

Cat. No.: B1218210
CAS No.: 4074-90-2
M. Wt: 198.22 g/mol
InChI Key: JZQAAQZDDMEFGZ-UHFFFAOYSA-N
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Description

Overview of Divinyl Adipate (B1204190) as a Chemical Compound

Divinyl adipate, also known by its IUPAC name bis(ethenyl) hexanedioate, is an organic compound with the molecular formula C₁₀H₁₄O₄. smolecule.comlookchem.comscbt.comchemicalbook.comfishersci.caamerigoscientific.comchemsrc.comchembk.combldpharm.comcymitquimica.commyskinrecipes.comnih.govtcichemicals.comtcichemicals.com It possesses a molecular weight of approximately 198.22 g/mol . smolecule.comlookchem.comscbt.comchemicalbook.comfishersci.caamerigoscientific.comchemsrc.comchembk.combldpharm.comcymitquimica.commyskinrecipes.comnih.govtcichemicals.comtcichemicals.com The molecule consists of an adipate backbone, which is a six-carbon dicarboxylic acid derivative, esterified with two vinyl alcohol groups. smolecule.combiosynth.com The presence of these terminal vinyl groups makes DVA highly reactive, particularly in polymerization processes, where it can form cross-linked polymer networks. smolecule.comresearchgate.net

Historical Context of this compound Research and Development

The exploration of divinyl esters, including this compound, in polymerization and organic synthesis has roots in the mid-20th century, with increasing research interest observed in recent decades. Early studies focused on the synthesis of vinyl esters and their potential as monomers. nuu.uzrsc.org The development of enzymatic catalysis, particularly using lipases, has significantly advanced the synthesis and application of this compound, enabling milder reaction conditions and the creation of functional polymers. rsc.orgmdpi.comacs.orgfrontiersin.orgoup.comrug.nl Research into its use as a cross-linking agent in various polymer systems, from hydrogels to porous materials, has expanded considerably, highlighting its utility in materials science. researchgate.net

Significance of this compound in Modern Chemical Science

This compound plays a vital role in modern chemical science, primarily as a cross-linking agent and a monomer for polymer synthesis. Its ability to form three-dimensional polymer networks is crucial for tailoring material properties such as mechanical strength, thermal stability, and chemical resistance. smolecule.comresearchgate.net DVA is employed in the creation of:

Polymer Networks and Hydrogels: Its cross-linking capability is utilized in forming hydrogels with specific properties, such as temperature-responsive gels. smolecule.comresearchgate.netrsc.org

Porous Materials: DVA is used as a cross-linking agent in the synthesis of macroporous polymers via high internal phase emulsion (HIPE) templating, yielding materials with high porosity and interconnected structures. researchgate.net

Biomaterials: Researchers are exploring DVA in the synthesis of biocompatible polymers, such as poly(glycerol adipate) (PGA), for applications in drug delivery and tissue engineering, owing to its potential for biodegradability and favorable mechanical properties. smolecule.commdpi.comacs.orgfrontiersin.orgnih.gov

Organic Synthesis: DVA serves as a reactive intermediate in transesterification reactions, enabling the synthesis of complex esters and oligomers. smolecule.comnuu.uzmdpi.comoup.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound within the academic research landscape. The focus is on its chemical identity, synthesis pathways, key physical and chemical properties, and its diverse applications as a monomer and cross-linking agent. The objective is to consolidate current knowledge on DVA's contribution to materials science, polymer chemistry, and organic synthesis, presenting data in an informative and structured manner. Information pertaining to dosage, administration, or safety profiles is intentionally excluded, adhering strictly to the scientific and chemical aspects of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B1218210 Divinyl adipate CAS No. 4074-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(ethenyl) hexanedioate
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InChI

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JZQAAQZDDMEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074248
Record name Hexanedioic acid, diethenyl ester
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Molecular Weight

198.22 g/mol
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CAS No.

4074-90-2
Record name Divinyl adipate
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Record name Divinyl adipate
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Record name Hexanedioic acid, diethenyl ester
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Record name Divinyl adipate
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Record name DIVINYL ADIPATE
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Synthetic Methodologies for Divinyl Adipate

Enzymatic Synthesis of Divinyl Adipate (B1204190)

Enzymatic synthesis offers a greener and more selective alternative to traditional chemical methods for manipulating divinyl adipate. Lipases, in particular, have emerged as highly effective catalysts for reactions involving this compound, primarily in transesterification and polymerization processes.

Lipase-Catalyzed Transesterification Reactions

Lipase-catalyzed transesterification is a cornerstone for synthesizing and utilizing this compound. These reactions typically involve the transfer of an acyl group from this compound to an alcohol or polyol, or the use of this compound as an acyl donor itself.

The choice of enzyme and its specific characteristics are critical for optimizing the yield, purity, and selectivity of reactions involving this compound.

Candida antarctica Lipase (B570770) B (CALB): This lipase, often used in its immobilized form (e.g., Novozym 435), is extensively studied and highly effective for polyester (B1180765) synthesis using this compound as a monomer. CALB is known for its broad substrate specificity and its ability to function in various organic solvents and solvent-free systems jku.atresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov. Its sn-1,3 regioselectivity is particularly advantageous when reacting with polyols like glycerol (B35011), leading to the formation of linear polyesters by preferentially acylating primary hydroxyl groups researchgate.netcsic.esacs.org.

Pseudomonas fluorescens Lipase: This enzyme has also demonstrated significant catalytic activity in the polymerization of this compound with glycols, yielding polyesters. Studies have compared its performance to other lipases, noting variations in reaction rates and resultant polymer molecular weights researchgate.netresearchgate.netacs.orgjst.go.jp.

Other Lipases: Various other lipases, including those from Mucor miehei, Rhizopus arrhizus, Porcine pancreas, and Thermomyces lanuginosus, have been employed in transesterification reactions involving this compound or its derivatives, showcasing a range of activities and selectivities researchgate.netgoogle.comresearchgate.netrsc.org.

Immobilization: Immobilizing lipases onto solid supports, such as acrylic resins or polypropylene (B1209903) beads, significantly enhances their thermal and chemical stability, facilitates their recovery and reuse, and often improves their catalytic activity. This is a common strategy to make enzymatic processes more economically viable and sustainable jku.atmdpi.comresearchgate.netnih.gov.

Optimizing reaction parameters is crucial for maximizing the efficiency and quality of products derived from this compound.

Temperature: Reaction temperatures typically range from mild (e.g., 40-50°C) to moderately elevated (e.g., 60-70°C), depending on the specific enzyme and solvent system. Lower temperatures, such as 40°C, are often associated with higher regioselectivity, particularly with CALB and glycerol, leading to more linear polymer structures nih.govcsic.esacs.org. Higher temperatures can sometimes increase reaction rates but may also lead to reduced selectivity or product degradation researchgate.netacs.org.

Solvent: While traditional organic solvents like tetrahydrofuran (B95107) (THF), acetonitrile, toluene, and dimethylformamide (DMF) are frequently used, there is a growing trend towards solvent-free (bulk) systems for environmental and efficiency benefits. CALB, in particular, performs well in solvent-free conditions for polyester synthesis researchgate.netmdpi.comnih.govacs.orgnih.gov. The choice of solvent can influence enzyme activity, substrate solubility, and product yield nih.govresearchgate.netcsic.es.

Time: Reaction times can vary considerably, from a few hours to several days (e.g., 6-72 hours), depending on the enzyme, substrate concentration, and desired conversion nih.govcsic.esgoogle.comrsc.org. Optimization aims to achieve high monomer conversion within reasonable timeframes.

Yield and Purity: Under optimized conditions, high monomer conversion rates (often exceeding 90%) and good product yields are achievable researchgate.netresearchgate.netrsc.orgnih.gov. Purity is typically assessed through spectroscopic methods like NMR, which can confirm the structure and identify any by-products.

Regioselectivity is a key advantage of enzymatic synthesis, particularly when this compound is used as a monomer in polymerization with polyols.

CALB's Selectivity: CALB demonstrates significant regioselectivity, primarily targeting primary hydroxyl groups in polyols like glycerol. This leads to the formation of linear polyesters, avoiding the cross-linking that can occur if secondary hydroxyl groups are also acylated researchgate.netcsic.esacs.orgacs.org. This controlled acylation is essential for producing materials with predictable properties.

Temperature Influence on Regioselectivity: The regioselectivity of enzymes like CALB can be temperature-dependent. Lower temperatures (e.g., 40°C) generally promote higher regioselectivity, resulting in more linear polymer chains, whereas higher temperatures (e.g., 60°C) may lead to increased branching due to reduced selectivity acs.org.

Specialized Acyltransferases: Beyond lipases, other enzymes like acyltransferases, such as variants of Mycobacterium smegmatis acyltransferase (MsAcT), can exhibit specific regioselectivity, even enabling mono-substitution of this compound, which is useful for creating functionalized monomers diva-portal.orgresearchgate.net.

Biocatalyzed Acylation Strategies

Biocatalyzed acylation encompasses a broader range of reactions where enzymes facilitate the transfer of acyl groups, with this compound often serving as the source of the adipate moiety.

In the context of this compound's role in synthesis, it primarily acts as an acyl donor or a monomer.

Acyl Donors: this compound itself is frequently used as an activated diester (acyl donor) in transesterification reactions. For instance, it reacts with alcohols, diols, or polyols to form new ester linkages, releasing vinyl alcohol as a byproduct. This process is fundamental in the enzymatic synthesis of polyesters like poly(glycerol adipate) researchgate.netnih.govcsic.esacs.orgacs.org. While other vinyl esters like vinyl acetate (B1210297) are used as acyl donors in general biocatalysis, this compound's significance lies in its bifunctional nature for polymerization google.comunimi.it.

Acyl Acceptors: The acyl acceptors are typically compounds with hydroxyl groups that can be esterified. Glycerol is a prominent example, leading to the formation of poly(glycerol adipate) when reacted with this compound researchgate.netnih.govcsic.esacs.org. Other acceptors include various glycols, sugars (e.g., glucose, sucrose), and functionalized polymers, allowing for the creation of diverse ester-containing materials mdpi.comacs.orggoogle.comresearchgate.netunimi.itgoogle.comrug.nlconicet.gov.ar.

Table 1: Key Enzymes and Their Roles in this compound Related Synthesis

Enzyme TypeCommon Immobilization Support / FormPrimary Role in this compound ContextKey Observation / SelectivityReferences
Candida antarctica Lipase B (CALB) Immobilized on acrylic resin (Novozym 435), Macroporous acrylic resinPolymerization monomer (transesterification), Polyester synthesisHigh activity, sn-1,3 regioselectivity (primary OH groups), effective in solvent-free systems, good thermal stability. jku.atresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov
Pseudomonas fluorescens Lipase Various (often used as whole cells or purified)Polymerization monomer (transesterification), Polyester synthesisCatalytic activity in polymerization with glycols, comparable to other lipases. researchgate.netresearchgate.netacs.orgjst.go.jp
Thermomyces lanuginosus Lipase (Lipase TL IM) ImmobilizedTransesterification (e.g., with nucleosides), Ester synthesisEffective in green solvents (tert-amyl alcohol), mild conditions (50°C), reusable biocatalyst. rsc.org
Mycobacterium smegmatis Acyltransferase (MsAcT) Variants (e.g., L12A)Selective mono-substitution of this compound, Acyl transfer reactionsRestricted active site leading to selective mono-transesterification of this compound; variants expand substrate scope. diva-portal.orgresearchgate.net
Bacillus subtilis Protease Immobilized on silica (B1680970) supportsRegioselective acylation of saccharides (e.g., sucrose)Preference for secondary hydroxyl groups in sucrose (B13894) acylation. researchgate.netnih.gov

Table 2: Influence of Reaction Conditions on this compound Polymerization using CALB

SolventTemperature (°C)Time (h)Acyl Donor/Acceptor PairYield/Conversion (%)Molecular Weight (Da)References
Bulk (Solvent-free)60~48This compound + Glycerol>902000-3000 researchgate.net
Bulk (Solvent-free)7024This compound + 1,4-butanediol (B3395766)~95~23,000 (Mw) mdpi.com
THF4048This compound + Glycerol~52% (methacrylate functionalization)7500-7900 (Mn) nih.gov
Toluene704This compound + 1,4-butanediol~85~17,000 (Mn) researchgate.net
Toluene902This compound + ε-CL~90~17,000 (Mn) researchgate.net
Diisopropyl ether4548This compound + 1,4-butanediolNot specifiedNot specified researchgate.net

Compound List:

this compound

Glycerol

Candida antarctica lipase B (CALB)

Pseudomonas fluorescens lipase

Thermomyces lanuginosus Lipase (Lipase TL IM)

Mycobacterium smegmatis Acyltransferase (MsAcT)

Bacillus subtilis Protease

Novozym 435

1,4-butanediol

Divinyl sebacate (B1225510)

Vinyl acetate

Adipic acid

ε-Caprolactone (ε-CL)

Poly(glycerol adipate) (PGA)

Poly(butylene adipate) (PBA)

Tetrahydrofuran (THF)

Toluene

Dimethylformamide (DMF)

Pyridine

Diisopropyl ether

tert-amyl alcohol

Acetonitrile

Polypropylene beads

Production of Acylated Derivatives

While the direct synthesis of this compound is the primary focus, its use in producing acylated derivatives is also a significant area of research. This compound serves as an acylating agent in biocatalyzed reactions, particularly with enzymes like lipases. For instance, it has been employed in the regioselective acylation of complex molecules, such as paclitaxel (B517696), where it transfers an adipoyl group to specific hydroxyl moieties, forming vinyl adipate derivatives beilstein-journals.org. This process highlights the utility of this compound in creating functionalized compounds with potential pharmaceutical applications.

Chemical Synthesis of this compound

The chemical synthesis of this compound predominantly relies on transvinylation reactions, with condensation reactions also being a potential route.

Transvinylation, or vinyl exchange, is a widely utilized method for synthesizing this compound. This process typically involves reacting adipic acid with vinyl acetate in the presence of specific reagents that facilitate the transfer of the vinyl group nuu.uzchemprob.orgumich.edu.

A key strategy in transvinylation for this compound synthesis involves the use of activating reagents, with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) being a notable example nuu.uzchemprob.orgiupr.runuu.uz. CDMT activates the carboxylic acid groups of adipic acid by forming an intermediate active triazine ester, bis(4,6-dimethoxy-1,3,5-triazine-2-yl) adipate nuu.uzchemprob.org. This activated intermediate is then highly susceptible to nucleophilic attack, facilitating the vinyl group transfer from vinyl acetate. The activation stage is crucial for enhancing the reactivity of the carboxyl group, enabling the subsequent vinylation process nuu.uz.

The presence of a strong base is essential for the transvinylation reaction. Potassium tert-butylate (t-BuOK) plays a critical role by activating vinyl acetate, typically through nucleophilic attack, to form a potassium vinyloxide intermediate nuu.uzchemprob.orgiupr.ru. This intermediate is a potent vinylating agent that readily transfers the vinyl group to the activated adipic acid derivative. The use of t-BuOK ensures effective vinyl exchange and aids in the formation of the final this compound product nuu.uzchemprob.org.

The synthesis of this compound via transvinylation using CDMT and potassium tert-butylate proceeds through a multi-step mechanism. Initially, adipic acid reacts with CDMT and N-methylmorpholine (NMM) to form the acid-active triazine ester, bis(4,6-dimethoxy-1,3,5-triazine-2-yl) adipate nuu.uzchemprob.org. Concurrently, potassium tert-butylate reacts with vinyl acetate to generate potassium vinyloxide, an active vinyl-oxy intermediate nuu.uzchemprob.org. These two intermediates then react with each other, leading to the formation of this compound and the potassium salt of 2-oxo-4,6-dimethoxy-1,3,5-triazine nuu.uzchemprob.org. Tertiary butyl acetate is formed as a byproduct nuu.uzchemprob.org. The reaction is typically conducted at low temperatures, often around -30°C, to achieve high product yields and manage the exothermic nature of the process nuu.uziupr.ru.

Table 1: Key Reagents and Intermediates in this compound Transvinylation

Reagent/IntermediateRole
Adipic AcidCarboxylic acid substrate
Vinyl AcetateVinyl group source
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)Activating reagent for adipic acid
Potassium tert-butylate (t-BuOK)Base for activating vinyl acetate
N-methylmorpholine (NMM)Co-reagent with CDMT
Bis(4,6-dimethoxy-1,3,5-triazine-2-yl) adipateActivated adipic acid intermediate
Potassium vinyloxideActive vinyl-oxy intermediate
This compoundProduct
Tertiary butyl acetateByproduct
Potassium salt of 2-oxo-4,6-dimethoxy-1,3,5-triazineByproduct

The reaction conditions, including solvent choice (e.g., tetrahydrofuran (THF)), temperature, and reaction time, are optimized to maximize yield and purity. For instance, THF has been identified as a suitable solvent, and temperatures around -30°C have shown high product yields nuu.uziupr.ru.

While less detailed in the provided literature compared to transvinylation, condensation reactions represent another potential pathway for this compound synthesis. These reactions typically involve the formation of ester linkages through the removal of a small molecule, such as water or alcohol, from reactant molecules. However, specific methodologies for this compound synthesis via direct condensation are not as extensively documented as the transvinylation route.

Compound List:

this compound

Adipic acid

Vinyl acetate

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Potassium tert-butylate (t-BuOK)

N-methylmorpholine (NMM)

Tertiary butyl acetate

Potassium vinyloxide

Bis(4,6-dimethoxy-1,3,5-triazine-2-yl) adipate

Potassium salt of 2-oxo-4,6-dimethoxy-1,3,5-triazine

Influence of Reaction Parameters on Synthesis Efficiency

Green Chemistry Principles in this compound Synthesis

The synthesis and application of this compound (DVA) are increasingly being aligned with the principles of green chemistry, focusing on developing more sustainable, environmentally benign processes. This involves the adoption of biocatalysis, the utilization of renewable resources, and the implementation of solventless reaction conditions.

Development of Sustainable Synthetic Routes

A significant advancement in the sustainable synthesis of this compound and its derivatives lies in the widespread adoption of biocatalysis. Enzymes such as Candida antarctica lipase B (CALB) and esterases like Mycobacterium smegmatis acyltransferase (MsAcT) are employed for their high selectivity and efficiency under mild reaction conditions rsc.orgmdpi.com. These biocatalysts operate at lower temperatures and pressures, reducing energy consumption and the need for harsh chemical reagents compared to traditional methods rsc.orgmdpi.com. The development of specific enzyme variants, such as MsAcT L12A, has further enhanced sustainability by enabling highly selective mono-transesterification of symmetrical diesters like DVA. This leads to the production of valuable mixed esters with improved atom economy and minimal side products researchgate.netrsc.org. These enzymatic approaches represent a greener alternative to conventional chemical synthesis, offering pathways with reduced environmental impact and enhanced product purity rsc.orgmdpi.com.

Utilization of Renewable Resources

The integration of this compound into sustainable polymer synthesis is closely linked to the broader trend of utilizing renewable resources. Adipic acid, a primary precursor for DVA, can be derived from biomass, positioning DVA within the framework of bio-based chemical production researchgate.net. Research has demonstrated the use of DVA in the enzymatic synthesis of glycomonomers, where it reacts with carbohydrates such as glucose, thereby incorporating bio-derived building blocks into polymer structures rug.nl. This strategy aligns with the principle of using renewable feedstocks to reduce reliance on petrochemical sources and foster a more sustainable polymer industry rug.nlmdpi.com. While DVA itself may not always be directly synthesized from renewable resources in all current processes, its role as a versatile monomer in creating bio-based polymers highlights its contribution to green polymer chemistry.

Solventless Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents. Many enzymatic reactions involving this compound are successfully conducted under solventless or bulk conditions, significantly improving their environmental profile. Immobilized enzymes, particularly CALB, are highly effective in these systems, facilitating transesterification and polycondensation reactions without the need for organic solvents mdpi.comsmolecule.commdpi.commdpi.com. For instance, the synthesis of poly(glycerol adipate) (PGA) from DVA and glycerol has been efficiently performed in bulk, minimizing waste and simplifying downstream processing mdpi.comuniroma1.itacs.org. Similarly, the selective mono-substitution of DVA with hydroxyl vinyl ethers using MsAcT has been achieved under solvent-free conditions, yielding high conversions and selectivities researchgate.netrsc.orgdiva-portal.org. These solventless approaches not only reduce environmental pollution but also often lead to higher reaction rates and more straightforward product isolation.

Data Tables

Table 1: Enzymatic Mono-substitution of this compound (DVA) This table illustrates the selectivity of different enzymes and their variants for the mono-transesterification of DVA with hydroxyl vinyl ether under solvent-free conditions.

Catalyst/Enzyme VariantAcyl Acceptor (Alcohol)Reaction ConditionsDVA Conversion (%)Mono-substituted Product (%)Reference
MsAcT wtHydroxyl vinyl etherSolvent-free, 25°C~80~80 rsc.orgdiva-portal.org
MsAcT L12AHydroxyl vinyl etherSolvent-free, 25°C~95~95 researchgate.netrsc.orgdiva-portal.org
MsAcT T93A/F154AHydroxyl vinyl etherSolvent-free, 25°C~94~94 rsc.org

Note: Data points are indicative based on reported ranges and specific examples.

Table 2: Enzymatic Polycondensation using this compound (DVA) This table highlights the use of DVA in polymer synthesis facilitated by enzymatic catalysis, showcasing various monomers and resultant polymer types.

Diester MonomerDiol MonomerCatalystReaction ConditionsPolymer TypeAvg. Molecular Weight (Mw)Reference
This compoundGlycerolCALB (Novozym 435)Bulk, 40-60°CPoly(glycerol adipate) (PGA)Up to 10,400 g/mol mdpi.commdpi.comuniroma1.itacs.org
This compound1,4-ButanediolCALBBulk/Solvent-freePoly(butylene adipate) (PBA)Up to 23,000 g/mol mdpi.com
This compoundTetraethylene GlycolCALB50°C, solventlessTelechelic Ethylene (B1197577) Glycol OligomersNot specified (oligomers) smolecule.comresearchgate.net
This compoundP3HB-diolNovozym 435Reaction with P3HB-diol, then PHO-diolBlock poly(HB-co-HO)8,800-14,200 g/mol researchgate.net

Note: Specific conditions and molecular weights can vary based on reaction time, stoichiometry, and enzyme loading.

Compound Name List

this compound (DVA)

Adipic acid

Vinyl alcohol

Vinyl acetate

Candida antarctica lipase B (CALB)

Mycobacterium smegmatis acyltransferase (MsAcT)

Hydroxyl vinyl ether

Glucose

Glycerol

1,4-Butanediol

Tetraethylene Glycol (TEG)

P3HB-diol

PHO-diol

Vinyl methacrylate (B99206)

Acetaldehyde

1,8-octanediol (B150283)

Dimethyl adipate (DMA)

Dimethyl sebacate

Polymerization and Copolymerization Mechanisms of Divinyl Adipate

Radical Polymerization of Divinyl Adipate (B1204190)

Divinyl adipate can undergo radical polymerization, a process initiated by free radicals that add to the vinyl groups, leading to chain growth. However, the presence of two vinyl groups per molecule means that DVA can readily form crosslinks, leading to gelation and insoluble polymer networks. Specialized polymerization techniques are required to overcome this tendency and achieve soluble, well-defined polymer structures.

Initiator-Fragment Incorporation Radical Polymerization (IFIRP) is a specialized radical polymerization technique that utilizes a high concentration of initiator relative to the divinyl monomer. This approach promotes the incorporation of initiator fragments into the polymer structure, leading to the formation of soluble, hyperbranched polymers instead of insoluble crosslinked networks acs.orgacs.orgresearchgate.netnii.ac.jpresearchgate.nettokushima-u.ac.jp. This compound has been extensively studied within this framework, particularly when polymerized with dimethyl 2,2'-azobis(isobutyrate) (MAIB) as the initiator acs.orgacs.orgtokushima-u.ac.jp.

The kinetics of this compound homopolymerization via IFIRP, when carried out in benzene (B151609) at 70 °C with MAIB as the initiator, have been investigated. The initial polymerization rate () can be described by the following rate equation:

Table 1: Kinetics of this compound Homopolymerization via Initiator-Fragment Incorporation Radical Polymerization (IFIRP)

ParameterValueSource
SolventBenzene acs.orgacs.orgtokushima-u.ac.jp
Temperature70 °C acs.orgacs.orgtokushima-u.ac.jp
Rate Equation acs.orgtokushima-u.ac.jp
Activation Energy26.8 kcal/mol acs.orgtokushima-u.ac.jp

A key characteristic of IFIRP involving this compound is the formation of soluble hyperbranched polymers. In conventional radical polymerization, the presence of a divinyl monomer like DVA would lead to extensive crosslinking and the formation of an insoluble gel. However, under IFIRP conditions, the high concentration of initiator promotes the incorporation of initiator fragments into the polymer chains. These incorporated fragments act as chain ends or branching points, leading to a highly branched architecture that remains soluble acs.orgacs.orgresearchgate.netnii.ac.jpresearchgate.nettokushima-u.ac.jpliverpool.ac.uk. The resulting polymers are characterized by a significant fraction of initiator-derived units, which contribute to their hyperbranched structure and solubility acs.orgacs.orgresearchgate.nettokushima-u.ac.jp.

Table 2: Polymer Composition in IFIRP of DVA with MAIB

Polymer ComponentPercentage (mol %)ConditionsSource
This compound (DVA) units (without double bond)4880 °C, 4 h acs.orgacs.orgtokushima-u.ac.jp
This compound (DVA) units (with double bond)880 °C, 4 h acs.orgacs.orgtokushima-u.ac.jp
Methoxycarbonylpropyl group (from MAIB)4480 °C, 4 h acs.orgacs.orgtokushima-u.ac.jp

The concentration of the initiator, such as dimethyl 2,2'-azobis(isobutyrate) (MAIB), plays a critical role in the success of IFIRP for this compound. High initiator concentrations, typically ranging from 0.1 to 0.5 mol/L, are essential to achieve soluble hyperbranched polymers and prevent gelation acs.orgacs.orgresearchgate.nettokushima-u.ac.jp. This is in contrast to conventional radical polymerization, where increasing initiator concentration usually leads to a decrease in molecular weight due to increased termination rates acs.org. In IFIRP, the elevated initiator concentration ensures that a significant number of primary radicals are generated, which then participate in initiation and primary radical termination, leading to the incorporation of initiator fragments and the formation of branched structures researchgate.netnii.ac.jpliverpool.ac.uk.

Table 3: Yields of Soluble Hyperbranched Polymers from DVA Homopolymerization via IFIRP

MAIB Concentration (mol/L)DVA Concentration (mol/L)Temperature (°C)Yield Range (%)Source
0.05 - 0.500.308045 - 87 acs.org

In the context of IFIRP of this compound, primary radical termination mechanisms are significant contributors to the observed kinetics and polymer structure acs.orgresearchgate.net. Primary radicals are those generated directly from the decomposition of the initiator. These radicals can either initiate polymerization by adding to a monomer or undergo termination reactions. In IFIRP, primary radicals can terminate growing polymer chains, leading to the incorporation of the initiator fragment as a terminal group. This process, alongside initiation, is fundamental to the "initiator-fragment incorporation" aspect of the polymerization, contributing to the formation of hyperbranched architectures acs.orgacs.orgliverpool.ac.uk.

This compound serves as an effective crosslinking agent in various polymer synthesis applications due to its two reactive vinyl groups. When used in conventional radical polymerization or other crosslinking strategies, DVA can form three-dimensional polymer networks smolecule.com. This crosslinking capability is utilized in the development of diverse polymeric materials:

Porous Polymers: DVA has been employed in the templating of high internal phase emulsions (HIPEs) to produce highly porous open-cellular polymers researchgate.net. The crosslinking nature of DVA is crucial for stabilizing the porous structure.

Hydrogels: DVA acts as a crosslinker in the formation of hydrogels, such as glycol chitosan (B1678972) hydrogels. The reaction involves transesterification between DVA's vinyl ester groups and the hydroxyl groups of glycol chitosan, creating a crosslinked network that absorbs water researchgate.net.

Temperature-Responsive Gels: DVA has been used as a crosslinker in the synthesis of temperature-responsive polymer gels, for instance, in conjunction with poly(2-(2-ethoxy)ethoxyethyl vinyl ether) (poly(EO2)) rsc.org. This involves a mechanistic transformation from cationic polymerization to radical crosslinking triggered by photoirradiation.

Thiol-Ene Reactions: While DVA contains vinylic double bonds, it has been studied in thiol-ene reactions. In contrast to acrylates, which can undergo competing free-radical chain-growth polymerization leading to crosslinking, DVA's vinylic nature may influence its reactivity and the resulting polymer architecture in such systems rsc.org.

Compound List:

this compound (DVA)

Dimethyl 2,2'-azobis(isobutyrate) (MAIB)

Benzene

Allyl acetate (B1210297) (AAc)

Isobutyl vinyl ether (IBVE)

Ethylene (B1197577) glycol dimethacrylate (EGDMA)

Diallyl phthalate (B1215562) (DAP)

Glycol chitosan

2-(2-ethoxy)ethoxyethyl vinyl ether (EO2)

Crosslinking Applications in Polymer Synthesis

Formation of Polymeric Networks and Hydrogels

This compound (DVA) serves as a crosslinking agent in free radical polymerization, facilitating the formation of polymeric networks. Its application is particularly noted in the fabrication of porous polymer structures through High Internal Phase Emulsion (HIPE) templating researchgate.netmdpi.comtandfonline.commdpi.comresearchgate.netresearchgate.net. While the term "hydrogel" is not explicitly associated with DVA in the provided literature, the porous polymer networks produced via HIPE templating, often employing water as the internal phase, can exhibit characteristics similar to hydrogels, such as substantial water absorption and interconnected porous architectures mdpi.com. The utilization of thiol-ene click chemistry, a radical-initiated process, with DVA has proven effective for creating porous polymers that also possess degradable ester linkages tandfonline.comresearchgate.net.

High Internal Phase Emulsion (HIPE) Templating for Porous Polymers

High Internal Phase Emulsion (HIPE) templating is a significant method for producing porous polymers, with this compound (DVA) being a key monomer in this process researchgate.netmdpi.comtandfonline.commdpi.comresearchgate.netresearchgate.net. In this technique, DVA, often in combination with other monomers such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (TT) or 1,6-hexanediol (B165255) diacrylate (HDDA), undergoes polymerization within the continuous phase of a water-in-oil (W/O) emulsion. The dispersed aqueous phase acts as a template, dictating the morphology of the resulting porous material mdpi.commdpi.com.

The use of DVA in HIPE templating enables the creation of porous polymers characterized by interconnected cellular structures researchgate.netmdpi.comtandfonline.com. For instance, polyHIPEs synthesized using DVA have been reported to feature cavities ranging from approximately 5 to 25 µm in diameter, with secondary interconnecting pores measuring around 1 µm. These materials can achieve porosities of up to 85% researchgate.net. The thiol-ene click chemistry, a type of radical polymerization, is particularly advantageous for HIPE templating due to its rapid reaction kinetics and the absence of by-products, which helps in preserving the emulsion's structure during polymerization tandfonline.comresearchgate.net.

Influence of Crosslinker Concentration on Material Morphology

While specific studies detailing the precise impact of this compound concentration on the morphology of polymers formed via free radical polymerization are not extensively detailed in the provided literature, general principles of crosslinking chemistry apply. The concentration of a crosslinking agent like this compound is a critical factor in determining the network's architecture and properties researchgate.netresearchgate.net. Higher concentrations of DVA typically lead to a denser crosslinked network, which can result in increased material rigidity, reduced pore sizes, and diminished swelling capabilities. Conversely, lower concentrations of the crosslinker may yield more flexible networks with larger pores, or potentially lead to the formation of soluble oligomers if the crosslinking is insufficient to achieve gelation researchgate.netresearchgate.net. By way of analogy, studies involving similar crosslinking agents, such as divinylbenzene (B73037), have shown that an increase in their concentration leads to a reduction in the cell size of the resulting porous structures researchgate.net.

Enzymatic Polymerization and Polycondensation

Synthesis of Polyesters (e.g., Poly(glycerol adipate), Poly(sorbitol adipate), PEGylated Adipate Copolymers)

This compound (DVA) is a key monomer in the enzymatic synthesis of various polyesters, offering significant advantages such as mild reaction conditions and high catalytic selectivity acs.orguni-halle.denih.govoup.comresearchgate.netresearchgate.netresearchgate.net. A notable application is the production of Poly(glycerol adipate) (PGA), a biocompatible and biodegradable polyester (B1180765), through the lipase-catalyzed polymerization of DVA with glycerol (B35011) acs.orguni-halle.deresearchgate.netresearchgate.netresearchgate.net. This process commonly utilizes immobilized Candida Antarctica Lipase (B570770) B (CAL-B), often in its Novozym 435 formulation acs.orguni-halle.deresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

The enzymatic polymerization of DVA with glycerol results in linear polyesters that are characterized by pendant hydroxyl groups along their backbone acs.orguni-halle.deresearchgate.netresearchgate.net. These hydroxyl groups serve as reactive sites for subsequent functionalization, enabling the creation of modified polymers, including acylated or PEGylated adipate copolymers researchgate.netresearchgate.net. DVA has also been employed in enzymatic polymerizations with other polyols, such as sorbitol, to synthesize poly(sorbitol adipate) nih.govresearchgate.net. Furthermore, DVA can be polymerized with various glycols to produce a range of aliphatic polyesters oup.com.

Reaction with Glycols and Polyols (e.g., Glycerol, Sorbitol, Ethylene Glycol, 1,4-Butanediol (B3395766), PEG400)

This compound (DVA) readily participates in enzymatic transesterification reactions with a variety of glycols and polyols, catalyzed by lipases, to form polyesters.

Glycerol: The reaction between DVA and glycerol, catalyzed by lipases such as CAL-B, is a well-established method for synthesizing Poly(glycerol adipate) (PGA) acs.orguni-halle.deresearchgate.netresearchgate.netresearchgate.net. This enzymatic process typically yields linear polyesters featuring pendant hydroxyl groups acs.orguni-halle.deresearchgate.netresearchgate.net.

Sorbitol: DVA has been enzymatically polymerized with d-sorbitol, leading to the formation of poly(sorbitol adipate) nih.govresearchgate.net. These resulting polyesters also possess pendant hydroxyl groups derived from the sorbitol structure researchgate.net.

Other Glycols: Lipase-catalyzed polymerization of DVA with several linear glycols, including ethylene glycol, 1,4-butanediol, 1,6-hexanediol, and 1,10-decanediol, has been documented, producing the corresponding aliphatic polyesters oup.com. The molecular weights of these polyesters can vary depending on the specific glycol used; for instance, polymerization with 1,4-butanediol yielded a polyester with a molecular weight of 6700, which was higher than that obtained with other glycols under similar conditions oup.com.

PEGylated Copolymers: DVA can be copolymerized with functionalized diols, such as polyethylene (B3416737) glycol (PEG) derivatives, to produce PEGylated adipate copolymers researchgate.net. This modification allows for the incorporation of PEG chains into the polyester backbone, which can influence properties like hydrophilicity and solubility.

Regioselective Enzymatic Catalysis

Enzymatic polymerization, particularly when employing lipases like Candida Antarctica Lipase B (CAL-B), offers a high degree of regioselectivity, which is crucial for controlling the architecture of the resulting polymers acs.orguni-halle.deresearchgate.netresearchgate.net. In reactions involving DVA and polyols such as glycerol, the lipase demonstrates regioselectivity by preferentially reacting with the primary hydroxyl groups of glycerol. This leads to the formation of linear polyesters with unreacted secondary hydroxyl groups remaining as pendant moieties along the polymer chain acs.orguni-halle.deresearchgate.net. This regioselective esterification is vital as it prevents the formation of highly cross-linked, insoluble materials that might otherwise result from less selective chemical catalysts or non-enzymatic conditions acs.org. For example, the absence of an enzyme can lead to cross-linked products when DVA reacts with glycerol acs.org. Similarly, in reactions with sugars like sucrose (B13894) and trehalose, specific hydroxyl positions are preferentially acylated by DVA under enzymatic catalysis researchgate.net.

Table 1: Enzymatic Polymerization of this compound with Glycols/Polyols

Monomer 1 (DVA)Monomer 2 (Glycol/Polyol)EnzymeSolventTemperatureTimeResulting PolyesterMolecular Weight (Mn)Yield (%)Reference
This compoundGlycerolCAL-BTHF40°C24 hPoly(glycerol adipate)~13 kDaN/A researchgate.net
This compoundGlycerolCAL-BN/A40°C24 hPoly(glycerol adipate)~13 kDaN/A researchgate.net
This compound1,4-ButanediolP. fluorescens lipasei-propyl ether45°C48 hPolyester670050% oup.com
This compoundEthylene GlycolP. fluorescens lipasei-propyl ether45°C48 hPolyester< 6700< 50% oup.com
This compound1,6-HexanediolP. fluorescens lipasei-propyl ether45°C48 hPolyester< 6700< 50% oup.com
This compound1,10-DecanediolP. fluorescens lipasei-propyl ether45°C48 hPolyester< 6700< 50% oup.com
This compoundd-SorbitolCAL-BAcetonitrileN/AN/APoly(sorbitol adipate)N/AN/A nih.govresearchgate.net
This compoundPEG derivativesLipase2-MeTHFN/AN/APEGylated Adipate CopolymersN/AN/A researchgate.net

Table 2: HIPE Templating with this compound for Porous Polymers

Monomer SystemTemplating MethodPorosity (%)Mean Void DiameterInterconnecting Pore DiameterInitiatorReference
DVA + TTHIPE templating (thiol-ene)Up to 85%5-25 µm~1 µmPhotoinitiated radical researchgate.net
DVA + TTHIPE templating (thiol-ene)N/AN/AN/APhotoinitiated radical mdpi.com
DVA + TTHIPE templating (thiol-ene)N/AN/AN/APhotopolymerization tandfonline.com
DVA + HDDA + TTHIPE templating (thiol-ene)N/AN/AN/APhotoinitiated radical mdpi.com

Compound List:

this compound (DVA)

Glycerol

Sorbitol

Ethylene Glycol

1,4-Butanediol

1,6-Hexanediol

1,10-Decanediol

Polyethylene Glycol (PEG) derivatives / PEG400

Poly(glycerol adipate) (PGA)

Poly(sorbitol adipate)

PEGylated Adipate Copolymers

Candida Antarctica Lipase B (CAL-B) / Novozym 435

Pseudomonas fluorescens lipase

Pentaerythritol tetrakis(3-mercaptopropionate) (TT)

1,6-hexanediol diacrylate (HDDA)

Acetaldehyde

Vinyl alcohol

Sucrose

Trehalose

Lactose

D-mannitol

Stearoyl chloride

α-bromoisobutyryl groups

Divinylbenzene

Acrylate monomers

Thiol monomers

Advanced Materials and Applications Derived from Divinyl Adipate

Polymeric Materials with Tailored Properties

The dual vinyl groups of divinyl adipate (B1204190) enable the formation of cross-linked polymer networks, leading to materials with tailored physical and chemical characteristics. smolecule.com Through processes like enzymatic polymerization and high internal phase emulsion (HIPE) templating, DVA is used to create sophisticated polymers such as hydrogels and highly porous structures. researchgate.netnih.gov

Hydrogels and Their Biomedical Applications

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. nih.govnih.gov Their high water content and soft consistency make them resemble living tissue, conferring excellent biocompatibility. nih.govresearchgate.net Divinyl adipate is utilized as a cross-linking agent to form stable hydrogel structures for various biomedical uses. researchgate.net

For instance, biodegradable and pH-sensitive hydrogels have been prepared using glycol chitosan (B1678972) (GC), a material with a high density of hydroxyl groups, and this compound as the crosslinker. researchgate.net The crosslinking occurs through a transesterification reaction between the vinyl ester groups of DVA and the hydroxyl groups of GC. researchgate.net Similarly, DVA is used in the enzymatic synthesis of linear polyesters like poly(sorbitol adipate) (PSA), which can then be crosslinked to form hydrogels. nih.gov These hydrogels are being explored for a variety of biomedical applications, including tissue engineering and controlled drug release. nih.govmdpi.com

Hydrogels synthesized with this compound can exhibit pH-responsive swelling behavior, a crucial property for applications like targeted drug delivery. nih.gov This sensitivity is often due to the presence of ionizable functional groups within the polymer network, such as the amine groups in glycol chitosan. researchgate.net

In glycol chitosan hydrogels crosslinked with DVA, the water absorbency is significantly influenced by the pH of the surrounding medium. researchgate.net The material shows a marked increase in water absorption at acidic pH and a slight decrease at alkaline pH. researchgate.net This behavior is primarily attributed to the protonation of the amine groups (-NH2) on the glucosamine (B1671600) units of glycol chitosan in acidic conditions, leading to electrostatic repulsion between the polymer chains and subsequent expansion of the hydrogel network. researchgate.netnih.gov

Table 1: pH-Dependent Swelling of Glycol Chitosan-Divinyl Adipate (GC-DVA) Hydrogels

pH ConditionWater AbsorbencyPrimary Mechanism
AcidicGreatly IncreasedProtonation of amine groups causes electrostatic repulsion, leading to network expansion. researchgate.net
AlkalineSlightly DecreasedAmine groups are deprotonated, reducing repulsion and causing the network to shrink slightly. researchgate.net

A key feature of polymers derived from this compound is their potential for degradation through the hydrolysis of ester bonds within the polymer backbone or crosslinks. researchgate.netnih.gov This biodegradability is essential for biomedical applications where a temporary presence of the material is required, such as in tissue scaffolds or drug delivery systems that break down after fulfilling their function. ucl.ac.uk

Glycol chitosan hydrogels crosslinked with DVA demonstrate gradual degradation in water at 37°C. researchgate.net The degradation occurs via the hydrolysis of the ester bonds that form the intermolecular crosslinking sites, eventually leading to the breakdown of the hydrogel network. researchgate.net Similarly, poly(glycerol adipate) (PGA), a biocompatible polymer synthesized from glycerol (B35011) and this compound, is susceptible to enzymatic degradation. ucl.ac.uknih.gov Enzymes commonly found in the human body can cleave the ester linkages in the PGA backbone, highlighting its potential for in vivo applications where controlled breakdown is advantageous. ucl.ac.uk

Thiol-ene polyHIPEs, prepared from this compound and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), have been developed as scaffolds for cartilage tissue engineering. nih.govnih.gov These scaffolds possess an open porous structure with interconnected pores that facilitate cell growth and nutrient transport. nih.gov Research has shown that these DVA-based scaffolds can support the proliferation of pre-osteoblastic cells and chondrocytes. nih.gov The mechanical properties of these scaffolds can be tailored to be comparable to that of human articular cartilage, providing adequate support for cartilage growth. nih.gov Furthermore, their biodegradability ensures that the scaffold gradually degrades as new tissue is formed. nih.gov

Table 2: Properties of this compound-Based Scaffolds for Tissue Engineering

Scaffold TypeMonomersKey FeaturesCell Response
Thiol-ene PolyHIPEThis compound (DVA), Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Open porous structure (82 µm pores, 13 µm interconnects); Young's modulus of 0.15-0.18 MPa; Degradable in PBS. nih.govSignificantly increased multiplication and growth of murine pre-osteoblastic MC3T3-E1 cells; Supported chondrocyte proliferation and multilayered film formation. nih.gov

This compound-derived polymers are promising candidates for creating drug delivery systems, which are designed to carry therapeutic agents to a specific target site or to control their release over time. nih.govnordmann.global These systems can take the form of nanoparticles or microparticles, which encapsulate the drug. nih.govnih.gov

Poly(glycerol adipate) (PGA), synthesized via enzymatic polymerization of glycerol and DVA, is a biodegradable and biocompatible polymer that can self-assemble into nanoparticles. ucl.ac.uknih.gov These nanoparticles can serve as carriers for active drug molecules. ucl.ac.ukresearchgate.net The drug can be either encapsulated within the nanoparticle core or conjugated to the pendant hydroxyl groups on the polymer backbone. ucl.ac.uknih.gov The degradation of the polymer matrix allows for the gradual release of the entrapped therapeutic agent. ucl.ac.uk Hydrogels made from glycol chitosan and DVA have also been shown to act as reservoirs for model drug compounds, demonstrating their potential for controlled release applications. researchgate.net

Highly Porous Polymers (PolyHIPEs)

Highly porous polymers, often referred to as polyHIPEs, are synthesized by polymerizing the continuous phase of a high internal phase emulsion (HIPE). researchgate.netmonash.edu This templating method results in a monolithic material with a high degree of porosity and an interconnected network of open cells. researchgate.netnih.gov this compound is used as a monomer or crosslinker to create these structures. researchgate.netnih.gov

PolyHIPEs prepared from this compound can achieve porosities of up to 85%. researchgate.net The morphology of these materials is characterized by primary cavities, with diameters typically in the range of 5-25 micrometers, and smaller interconnecting pores around 1 micrometer in diameter. researchgate.net These structural features create a large surface area and a fully interconnected pore structure, which is beneficial for applications like tissue engineering scaffolds, as it allows for cell infiltration and nutrient flow. researchgate.netnih.gov These DVA-based polyHIPEs are also degradable in basic aqueous solutions through the cleavage of their ester bonds. researchgate.net

Hyperbranched Polymers with Unique Characteristics

This compound is a key reactant in the enzymatic synthesis of hyperbranched polyesters. nih.gov These polymers are a distinct class of macromolecules related to dendrimers but featuring random branching and higher polydispersity. nih.gov A common method involves the enzymatic polymerization of DVA with glycerol, catalyzed by Novozym 435, a lipase (B570770) from Candida antarctica. nih.gov This one-pot synthesis is advantageous over the complex multi-step processes required for creating perfect dendrimers. rsc.org The resulting hyperbranched structures possess a three-dimensional globular shape and a high density of functional groups. mdpi.comnih.gov

Hyperbranched polymers, including those derived from DVA, are characterized by their compact, globular structure, which leads to distinct physical properties compared to their linear counterparts. mdpi.comnih.gov This unique spherical shape results in fewer chain entanglements. nih.gov Consequently, these polymers exhibit low intrinsic viscosity and high solubility. rsc.orgnih.gov The relationship between intrinsic viscosity and molecular weight for hyperbranched polymers is significantly different from that of linear polymers, with the former generally having much lower viscosity for a given molecular weight. nih.gov

The unique three-dimensional architecture of hyperbranched polymers, featuring intramolecular cavities, makes them suitable for encapsulation applications. nih.gov Amphiphilic hyperbranched polymers have demonstrated the ability to encapsulate molecules like dyes, highlighting their potential as transport vehicles. mdpi.com The globular structure can effectively entrap guest molecules, which can then be transported and released under specific conditions.

The structure of polymers derived from divinyl monomers is well-suited for the stabilization of metal nanoparticles. google.com Entrapping metal nanoparticles, such as silver or gold, within hollow polymer nanocapsules offers significant advantages, including enhanced stability without the need for traditional surfactants. google.com This separation of nanoparticles within a polymer matrix can ensure their maximum efficiency in applications like catalysis and sensors. google.com While this has been demonstrated with copolymers of styrene (B11656) and divinylbenzene (B73037), the principle applies to polymers derived from other divinyl monomers like this compound. google.com

The ability to create highly porous monolithic materials from this compound can be extended to the formation of porous films. researchgate.net The process of polymerizing a high internal phase emulsion results in a material with a high volume of interconnected pores. researchgate.net This inherent porosity is a key characteristic for applications requiring structured films with a large surface area. The formation of porous films can also be achieved through other methods, such as using block copolymers to create microphase-separated morphologies with nano-sized pores or by employing water droplet templating during solvent evaporation. google.comnih.gov

Functionalization and Derivatization Strategies

The inherent functionality of polymers derived from this compound, particularly poly(glycerol adipate) (PGA), allows for extensive modification and derivatization. These strategies are pivotal in tuning the physicochemical properties of the polymers for specialized applications in advanced materials and drug delivery.

Modification of Poly(glycerol adipate) Backbones

The poly(glycerol adipate) (PGA) backbone, synthesized enzymatically, possesses available hydroxyl groups that serve as reactive sites for a variety of chemical modifications without requiring complex protection and deprotection steps. mdpi.com This functionalizability allows for the precise tuning of the polymer's properties. mdpi.comworktribe.com Modifications can be aimed at altering the amphiphilic balance, which is crucial for the self-assembly of nanoparticles, or introducing new functionalities for further reactions. worktribe.comnottingham.edu.cn

A primary strategy for modifying the PGA backbone is through esterification, or acylation, with fatty acids. nih.gov This process involves grafting fatty acid chains of varying lengths onto the pendant hydroxyl groups of the linear PGA backbone, resulting in comb-like polymer structures. researchgate.net This modification significantly alters the amphiphilic nature of the polymer, which in turn influences the morphology and characteristics of nanoparticles formed through self-assembly. nih.govresearchgate.net

The choice of fatty acid and the degree of substitution (DS) are critical parameters that dictate the final properties of the polymer and the resulting nanocarriers. mdpi.comelsevierpure.com Researchers have investigated a range of fatty acids, including butyric (C4), caprylic (C8), lauric (C12), stearic (C18), oleic (C18:1), and behenic (C21) acids. mdpi.comresearchgate.net Increasing the chain length of the saturated fatty acid and/or the degree of substitution generally leads to an increase in the melting temperature and specific enthalpy of fusion of the polymer. researchgate.net

This targeted acylation creates a more hydrophobic environment, which can be beneficial for encapsulating lipophilic drugs. mdpi.comresearchgate.net The degree of acylation has been shown to directly impact particle size and drug encapsulation efficiency. mdpi.com For instance, studies have shown that nanoparticles formulated from PGA-stearate with a low degree of substitution can form non-spherical, lamellar-like structures, such as nanocubes. mdpi.comnih.gov As the substitution degree increases, the particle morphology transitions to ellipsoidal or spherical shapes. mdpi.comnih.gov

Table 1: Impact of Fatty Acid Esterification on Poly(glycerol adipate) Nanoparticle Properties

Fatty Acid Used for AcylationDegree of SubstitutionResulting Nanoparticle MorphologyKey Findings
Stearate (C18)Low (e.g., 20%)Non-spherical (squares, pentagons), lamellar-like internal structure. mdpi.comnih.govThe specific shape is influenced by the low degree of hydrophobic modification. mdpi.comnih.gov
Stearate (C18)High (e.g., 50-85%)Ellipsoidal to spherical. mdpi.comnih.govHigher hydrophobicity leads to more conventional spherical aggregation. mdpi.comnih.gov
Behenate (C21)Moderate (e.g., 45%)Spherical. mdpi.comThe longer fatty acid chain promotes the formation of spherical particles. mdpi.comelsevierpure.com
Laurate (C12)VariedSpherical. nih.govelsevierpure.comThe chain length and substitution degree influence physicochemical properties like size, charge, and polarity. nih.gov
Caprylate (C8)20-100%Spherical. mdpi.comAcylation produced a hydrophobic environment suitable for drug incorporation without significant cell toxicity. mdpi.com

To modulate the hydrophilic-lipophilic balance, poly(ethylene glycol) (PEG) chains can be grafted onto the PGA backbone. mdpi.comresearchgate.net This process, known as PEGylation, is a common strategy to enhance the hydrophilicity and biocompatibility of polymeric materials. nih.gov In the context of PGA, introducing PEG side chains can improve water solubility and influence the self-assembly behavior of the polymer in aqueous environments. researchgate.netnih.gov

The enzymatic synthesis approach allows for the incorporation of PEG in a one-pot reaction with this compound and other diols, creating PEGylated adipate copolymers. nih.gov These PEG-grafted copolymers are designed to have amphiphilic properties, making them effective as stabilizers for nanoparticle formulations. nih.gov The modification can also be achieved through post-polymerization "click" coupling of PEGylated chains to the PGA backbone. mdpi.com The resulting PEGylated PGA materials have been successfully formulated into nanoparticles and microparticles for various applications. mdpi.comherts.ac.uk

Introducing reactive functional groups at the ends of the PGA polymer chains creates macromers that can be used for further polymerization or cross-linking. mdpi.com This is a valuable strategy for creating polymer networks and gels. frontiersin.org

One effective method is the enzymatic one-pot synthesis of PGA in the presence of vinyl methacrylate (B99206). mdpi.com This reaction results in PGA macromers with methacrylate end groups. These methacrylate functionalities are reactive and can undergo, for example, UV-curing to form cross-linked networks. mdpi.com The process can be controlled to influence the number of reactive end groups incorporated into the polymer chains. mdpi.com

Another approach involves converting the PGA backbone into a macroinitiator for other polymerization techniques. For instance, PGA has been functionalized to act as an atom transfer radical polymerization (ATRP) macroinitiator. mdpi.com The pendant hydroxyl groups on the PGA backbone have also been used as initiators for ring-opening polymerization (ROP) to graft other polymers, such as polycaprolactone. mdpi.comnih.gov Furthermore, vinyl end groups on the PGA prepolymer can participate in Michael addition reactions to form hydrogels. frontiersin.org

Synthesis of Bioactive Derivatives

This compound serves not only as a monomer for polyesters but also as an effective acylating agent for the enzymatic synthesis of bioactive derivatives from natural compounds. nih.govbenchchem.com This process can enhance the stability and bioavailability of molecules with therapeutic potential. nih.govnih.gov

Lutein (B1675518), a naturally occurring carotenoid, has limited applications due to its inherent instability. nih.govresearchgate.net To overcome this, enzymatic acylation using this compound as the acyl donor has been investigated. The reaction, catalyzed by lipase, produces novel acylated lutein derivatives with significantly improved properties. nih.govresearchgate.net

Research has identified three new derivatives from this reaction: lutein-3-O-adipate, lutein-3'-O-adipate, and lutein-di-adipate. nih.govresearchgate.net These acylated compounds have demonstrated enhanced thermal and light stability compared to native lutein. nih.gov Furthermore, they exhibit stronger antioxidant capacity, as shown by their ability to scavenge ABTS radical cations and hydroxyl radicals. nih.govresearchgate.net

Most notably, these derivatives have shown excellent protective effects in cell-based assays against oxidative stress. nih.govresearchgate.net The lutein-di-adipate, in particular, was found to protect cells by reducing the overproduction of reactive oxygen species (ROS), which in turn increases the activity of antioxidant enzymes and inhibits apoptosis through the mitochondria pathway. nih.govresearchgate.net These findings highlight the potential of using this compound to create stabilized, bioactive compounds for use in food, cosmetic, and pharmaceutical products. nih.govresearchgate.net

Table 2: Bioactive Lutein Derivatives Synthesized Using this compound

Acylated Lutein DerivativeMethod of SynthesisEnhanced PropertiesObserved Bioactivity
Lutein-3-O-adipateEnzymatic acylation of lutein with this compound. nih.govImproved thermal and light stability. nih.govStronger scavenging capacity for ABTS and hydroxyl radicals. nih.gov
Lutein-3'-O-adipateEnzymatic acylation of lutein with this compound. nih.govImproved thermal and light stability. nih.govStronger scavenging capacity for ABTS and hydroxyl radicals. nih.gov
Lutein-di-adipateEnzymatic acylation of lutein with this compound. nih.govresearchgate.netImproved thermal and light stability. nih.govresearchgate.netExcellent protective effects on cells against H₂O₂-induced oxidative stress; inhibits ROS overproduction and apoptosis. nih.govresearchgate.net
Linkage to Natural Compounds (e.g., paclitaxel (B517696), mithramycin, chromomycin (B10761888) A3, silybin)

The unique reactivity of this compound, particularly its role as an acyl donor, allows for the chemical modification of complex natural compounds. benchchem.com This is often achieved through enzyme-catalyzed reactions, which offer high regioselectivity under mild conditions. benchchem.com

Paclitaxel: this compound can be used as an acylating agent in the regioselective modification of paclitaxel, an important anticancer drug. nih.gov Enzymatic acylation processes allow for the specific modification of hydroxyl groups on the paclitaxel molecule, which can be used to create derivatives with potentially altered solubility, stability, or bioactivity. nih.govresearchgate.netnih.gov

Silybin (B1146174): this compound is utilized in the enzymatic acylation of silybin, a flavonolignan derived from milk thistle. nih.govmdpi.com This process, often catalyzed by lipases like Novozym 435, allows for the synthesis of silybin dimers. nih.gov In these reactions, the this compound molecule acts as a linker, connecting two silybin units. Research has shown that while longer-chain divinyl esters can produce higher yields, adipate-based linkers (C6) have also been successfully used to create these novel dimeric structures. nih.gov Such modifications are explored to create new compounds with potential antiviral or antitumor properties. nih.gov

Mithramycin and Chromomycin A3: While this compound is a versatile tool for the enzymatic acylation of complex polyhydroxylated natural products, its specific application in the targeted modification of the anticancer agents mithramycin and chromomycin A3 is not extensively documented in available research literature.

The table below summarizes the linkage of this compound with specific natural compounds.

Natural CompoundReaction TypePurpose of Linkage
Paclitaxel Enzymatic AcylationSynthesis of acylated derivatives with potentially modified properties. nih.govresearchgate.net
Silybin Lipase-catalyzed AcylationActs as a linker to form silybin dimers for creating new bioactive compounds. nih.govmdpi.com

Industrial and Commercial Relevance

This compound is gaining importance as a specialty monomer for creating high-performance polymers. adi-analytics.com Its ability to form cross-linked networks and act as a building block for biocompatible and biodegradable materials positions it as a valuable component in various industrial sectors. smolecule.combenchchem.com

Emerging Applications in Diverse Sectors (Automotive, Energy, Healthcare)

The polymers and materials derived from this compound are finding use in several high-value sectors due to their unique properties.

Healthcare: In the healthcare and biomedical fields, this compound is a key monomer for synthesizing biocompatible and biodegradable polyesters, such as poly(glycerol adipate) (PGA). benchchem.comresearchgate.net These polymers are being developed for a range of applications, including tissue engineering scaffolds, controlled drug delivery systems, and medical devices. smolecule.comresearchgate.netnih.gov The biocompatibility of these materials ensures they can be used in close contact with living tissues with minimal adverse reactions, while their biodegradability allows them to break down into non-toxic products within the body over time. researchgate.netnih.gov

Automotive: The automotive industry is increasingly using specialty polymers to manufacture lightweight, durable components that improve fuel efficiency and performance. kuraray.com this compound, as a specialty monomer, contributes to the production of advanced polymers and coatings. These materials can be tailored to have specific properties like heat resistance and defined mechanical strength, making them suitable for interior parts and other components. kuraray.com

Energy: In the energy sector, stable polymers are required for various applications, including coatings and specialized materials for subterranean operations. google.com this compound's function as a cross-linking agent allows for the creation of robust three-dimensional polymer networks. smolecule.com This capability makes it a candidate for formulating durable coatings and other materials that require high chemical and thermal stability for energy-related applications.

The following table details the emerging applications of this compound in key industrial sectors.

SectorSpecific ApplicationFunction of this compound
Healthcare Drug delivery systems, tissue engineering scaffolds, medical devices. smolecule.comresearchgate.netnih.govMonomer for biocompatible and biodegradable polymers (e.g., poly(glycerol adipate)). cymitquimica.combenchchem.com
Automotive Synthesis of specialty polymers for interior components and coatings. kuraray.comMonomer and cross-linking agent to create polymers with enhanced durability and heat resistance. kuraray.com
Energy Formulation of durable industrial coatings and specialty materials.Cross-linking agent to form stable polymer networks for demanding environments. smolecule.com

Market Trends and Growth Drivers for this compound Products

The market for specialty chemicals, including monomers like this compound, is experiencing robust growth. straitsresearch.comextrapolate.com This expansion is driven by increasing demand from end-use industries and a significant shift towards high-performance, sustainable materials.

Regulatory Pressure and Shift from Phthalates: A primary growth driver for adipate-based products is the implementation of stringent environmental and health regulations on traditional plasticizers, particularly phthalates. nih.gov Adipate esters are considered safer, more biodegradable alternatives, which has spurred their adoption in consumer goods, packaging, and medical products. nih.govbiosynth.com

Demand for High-Performance and Sustainable Materials: End-use industries such as automotive, healthcare, and electronics are increasingly demanding materials with advanced properties like durability, flexibility, and thermal stability. adi-analytics.commarketsandmarkets.com There is also a strong consumer and regulatory push for sustainable and eco-friendly products, which favors the use of biodegradable polymers and those derived from renewable resources. nih.gov this compound's role in creating such polymers aligns with this trend. benchchem.com

Growth in Key End-Use Industries: The expansion of the healthcare industry, particularly in areas like medical devices and advanced drug delivery, fuels demand for biocompatible polymers derived from monomers like this compound. researchgate.netnih.gov Similarly, growth in the automotive and construction sectors boosts the need for specialty polymers and coatings. straitsresearch.commarketsandmarkets.com

The table below outlines the key market trends and drivers for products based on this compound and related specialty chemicals.

Market DriverCorresponding Market Trend
Stringent regulations on traditional chemicals (e.g., phthalates). nih.govIncreased adoption of safer, biodegradable adipate-based plasticizers and polymers. nih.govbiosynth.com
Growing consumer and industrial demand for sustainability. nih.govShift towards bio-based and biodegradable polymers; innovation in green polymer chemistry. benchchem.comnih.gov
Need for advanced material properties in key sectors. adi-analytics.commarketsandmarkets.comGrowth in the market for specialty polymers with tailored functionalities for automotive, healthcare, and electronics. straitsresearch.com
Expansion of global healthcare and biomedical industries. researchgate.netRising demand for biocompatible and biodegradable materials for drug delivery and medical implants. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure and identifying functional groups within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D-NMR, is indispensable for confirming the structure and assessing the purity of this compound. Solid-state NMR is also valuable for studying polymers derived from DVA.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the protons of the vinyl groups and the methylene (B1212753) groups of the adipate chain. Typically, the vinyl protons appear as distinct signals, with the =CH₂ protons often showing a doublet-doublet pattern between 4.5 and 4.8 ppm, and the =CH proton appearing as a quartet around 7.18-7.24 ppm. The methylene protons of the adipate chain exhibit signals in the range of 1.60-1.64 ppm (for the protons on the 3rd and 4th carbons) and 2.36-2.40 ppm (for the protons on the 2nd and 5th carbons). The absence of characteristic vinyl peaks can indicate the consumption of DVA during polymerization or degradation.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. The carbonyl carbons of the ester groups typically resonate around 171-174 ppm. The vinyl carbons appear in the region of 97-98 ppm for the =CH₂ carbons and around 141-142 ppm for the =CH carbons. The methylene carbons of the adipate chain resonate at approximately 24-25 ppm (for the internal CH₂ groups) and 33-34 ppm (for the CH₂ groups adjacent to the ester carbonyls).

2D-NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can further corroborate the assignments of ¹H and ¹³C NMR signals, providing definitive structural confirmation, especially in complex polymeric systems derived from DVA.

Solid-State NMR: Solid-state NMR, such as ¹³C MAS NMR and ¹H DQ NMR, is employed to study the structural dynamics and network formation in polymers derived from this compound, offering insights into molecular mobility and crosslinking.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify characteristic functional groups present in this compound and to monitor its reactions.

Characteristic Absorption Bands: The FTIR spectrum of this compound shows distinctive absorption bands. The carbonyl group (C=O) of the ester linkage typically appears around 1749 cm⁻¹. The ester C-O-C stretching vibration is observed in the range of 1128-1132 cm⁻¹. The vinyl group's C=C stretching vibration is identifiable around 1645 cm⁻¹, while the =CH bond stretching vibration appears at approximately 3091 cm⁻¹. The absence of a broad band around 3300 cm⁻¹ indicates the absence of hydroxyl groups, confirming the esterification. The appearance of a new band at 1595 cm⁻¹ after UV irradiation can indicate

Morphological Analysis

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) serves as a critical analytical technique for elucidating the ultrastructure, morphology, and nanoscale features of materials synthesized using this compound (DVA). Research employing TEM has provided detailed insights into the physical characteristics of polymers and nanoparticles derived from DVA, revealing their structural organization and dispersion properties.

Studies focusing on nanoparticles synthesized from DVA-based polymers, such as modified poly(glycerol adipate) (PGA), poly(xylitol adipate) (PXA), and poly(d-sorbitol adipate) (PDSA), have utilized TEM to visualize their morphology and dispersion. These investigations commonly employ negative staining techniques, often with uranyl acetate (B1210297), to enhance contrast and reveal fine structural details of the nanoparticles scientific.netscientific.netmdpi.comscienceopen.com. TEM images have consistently revealed well-dispersed, spherical nanoparticles, often exhibiting evidence of nanophase separation within their structure scientific.netscientific.net. While TEM directly visualizes morphology, complementary techniques like Dynamic Light Scattering (DLS) often report average hydrodynamic radii that correlate with particle sizes observed in TEM. For instance, DLS measurements have indicated average hydrodynamic radii of approximately 70 nm for these DVA-derived nanoparticles scientific.netscientific.net.

Furthermore, TEM, alongside Scanning Electron Microscopy (SEM), has been instrumental in characterizing porous polymeric materials prepared using this compound, particularly through high internal phase emulsion (HIPE) templating. These studies have detailed the complex porous architectures, identifying distinct features such as cavities and interconnecting pores. For polymers prepared from this compound using HIPE methods, TEM analysis has shown that the resulting monoliths possess an open cellular structure characterized by cavities within a diameter range of approximately 5 to 25 μm. These cavities are interconnected by secondary pores, which are typically around 1 μm in diameter researchgate.net. These findings underscore TEM's capability to map the intricate pore networks critical for the functionality of such materials.

Summary of TEM Findings in this compound Research

Material StudiedTEM ObservationKey Feature(s)Size/Dimension (Approx.)Source(s)
DVA-based NanoparticlesWell-dispersed spherical particlesNanophase separation~70 nm (hydrodynamic radius) scientific.netscientific.netmdpi.comscienceopen.com
DVA-based Porous Monoliths (HIPE)Open cellular structureCavities5-25 μm researchgate.net
DVA-based Porous Monoliths (HIPE)Open cellular structureInterconnecting pores~1 μm researchgate.net

Mentioned Compounds:

this compound (DVA)

Poly(glycerol adipate) (PGA)

Poly(xylitol adipate) (PXA)

Poly(d-sorbitol adipate) (PDSA)

Stearoyl chloride

Candida antarctica lipase B (CAL-B)

Uranyl acetate

Comparative Aspects with Similar Compounds

Divinyl adipate (B1204190) is often compared with other divinyl or diallyl compounds in polymer synthesis. For instance, divinylbenzene (B73037) is a common cross-linking agent, while diallyl phthalate (B1215562) and diallyl sebacate (B1225510) are allyl esters used in similar applications. google.com Divinyl adipate's specific structure, with its flexible adipate backbone, can influence the properties of the resulting polymers, such as flexibility and glass transition temperature, compared to more rigid cross-linkers. smolecule.com

Degradation and Environmental Fate of Divinyl Adipate Polymers

Hydrolytic Degradation Mechanisms

Hydrolytic degradation is a fundamental chemical process that initiates the breakdown of many synthetic polymers, particularly polyesters. mdpi.com This process involves the reaction of water molecules with the ester bonds in the polymer backbone, leading to chain scission. mdpi.comfiveable.me This cleavage results in a decrease in the polymer's molecular weight and a corresponding loss of mechanical properties. fiveable.me The hydrolysis of polyesters can occur through two primary modes: bulk erosion, where water penetrates the entire polymer matrix causing degradation throughout, and surface erosion, where degradation is confined to the material's surface. nih.gov Aliphatic polyesters, including those derived from divinyl adipate (B1204190), typically undergo bulk erosion. nih.gov

The rate of ester bond cleavage through hydrolysis is significantly influenced by environmental conditions, most notably pH and temperature.

Influence of pH: The hydrolysis of ester bonds is subject to catalysis under both acidic and basic conditions. fiveable.menih.gov While neutral pH generally results in slower degradation, extreme pH values can significantly accelerate the process. fiveable.me Polyesters are often particularly sensitive to basic conditions. For instance, studies on poly(sorbitol adipate) copolymers demonstrated a dramatically faster degradation in a NaOH solution (pH 13), occurring within a day, compared to a week in a phosphate-buffered solution (PBS) at pH 7.4. researchgate.net Similarly, research on poly(butylene adipate-co-terephthalate-co-glycolic acid) (PBATGA) copolymers revealed a weight loss trend where degradation was fastest at pH 12. nih.gov Even mildly acidic conditions can affect stability; nanoparticles of poly(glycerol adipate) (PGA), a polymer synthesized from divinyl adipate, have shown instability at acidic pH. researchgate.net

Influence of Temperature: An increase in temperature generally accelerates the rate of hydrolysis. mdpi.comresearchgate.net In high-temperature water, the increased thermal energy can enable water molecules themselves to catalyze the reaction, a process that can become faster than proton-catalyzed hydrolysis under near-neutral conditions. psu.edu This effect has been observed in various adipate-based polymers. For example, the degradation of a poly(sorbitol adipate) derivative was notably faster at 40°C compared to 4°C. researchgate.net

Table 1: Influence of pH and Temperature on the Degradation of Adipate-Based Polyesters

Polymer System Condition Observation Source
Poly(sorbitol adipate) Copolymers pH 13 (NaOH) Degraded within one day. researchgate.net
Poly(sorbitol adipate) Copolymers pH 7.4 (PBS) Degraded over one week. researchgate.net
PBATGA Copolymers pH 12 vs. pH 7 vs. pH 2 Rate of weight loss was pH 12 > pH 7 > pH 2. nih.gov
Poly(glycerol adipate) Nanoparticles Acidic pH Showed instability. researchgate.net
Poly(sorbitol adipate) Derivative 40°C vs. 4°C Degradation observed at 40°C but not at 4°C. researchgate.net

The rate of hydrolytic degradation, often quantified by measuring mass loss over time, can span from hours to years depending on the polymer's characteristics and the environmental conditions. mdpi.com Key factors influencing this rate include the polymer's crystallinity (with less crystalline structures degrading faster), molecular weight, and hydrophobicity. mdpi.comfiveable.menih.gov

During the initial phases of degradation, weight loss is often attributed to the leaching of water-soluble oligomers. diva-portal.org As hydrolysis proceeds, these oligomers are further broken down into their constituent monomers. diva-portal.org The degradation rate varies significantly among different adipate-based copolyesters. For example, after 42 days, certain PBATGA copolyesters exhibited a mass loss of up to 16.3%, whereas standard poly(butylene adipate-co-terephthalate) (PBAT) lost only 3.6% under the same conditions. nih.gov In another study, PBAT in water at 60°C showed a mass loss of approximately 50% after 405 days. nih.gov

Table 2: Examples of Mass Loss in Adipate-Based Polymers

Polymer Conditions Duration Mass Loss (%) Source
PBAT Aqueous media 42 days 3.6% nih.gov
PBA₃₀D₂₀T Copolyester Aqueous media 42 days 5.8% nih.gov
PBA₀D₅₀T Copolyester Aqueous media 42 days 16.3% nih.gov
PBAT Water at 60°C 405 days ~50% nih.gov

The hydrolytic cleavage of ester bonds in adipate-based polyesters yields predictable degradation products, primarily carboxylic acids and alcohols. fiveable.me For polymers synthesized from this compound or adipic acid, the ultimate breakdown products include adipic acid and the corresponding diol or alcohol used in the polymerization. researchgate.netdiva-portal.org

Several studies have successfully identified these byproducts. The degradation of poly(glycerol adipate) (PGA) has been shown to produce adipic acid and glycerol (B35011), as well as oligomeric PGA dimers. researchgate.netucl.ac.uk Similarly, the hydrolysis of poly(butylene adipate) (PBA) yields the monomers adipic acid and 1,4-butanediol (B3395766), in addition to intermediate oligomers such as dimers and trimers. diva-portal.org Analytical techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are instrumental in separating and identifying these low molecular weight products. mdpi.com

Table 3: Identified Degradation Products of Adipate-Based Polymers

Polymer Degradation Products Identified
Poly(glycerol adipate) (PGA) Adipic acid, Glycerol, PGA dimers researchgate.netucl.ac.uk
Poly(butylene adipate) (PBA) Adipic acid, 1,4-butanediol, Dimers (hydroxybutyl adipate), Trimers (di(hydroxybutyl) adipate) diva-portal.org

Enzymatic Degradation of this compound Polymers

In addition to abiotic hydrolysis, polymers derived from this compound are susceptible to enzymatic degradation, which is the cornerstone of their biodegradation in biologically active environments. researchgate.net This process is driven by enzymes secreted by microorganisms that colonize the polymer surface. mdpi.com These enzymes act as catalysts, specifically targeting and breaking down the polymer's ester bonds.

Lipases (E.C. 3.1.1.3) are a class of enzymes that play a pivotal role in the degradation of polyesters. nih.govfrontiersin.org Their natural function is to catalyze the hydrolysis of ester bonds in lipids, a capability that extends to the ester linkages in aliphatic polyester (B1180765) backbones. nih.govfrontiersin.org Lipases are effective at the interface between the insoluble polymer and the surrounding aqueous environment. nih.govfrontiersin.org

The enzymatic synthesis of polymers like PGA from this compound often utilizes lipase (B570770) from Candida antarctica (Novozym 435); this same enzyme is also highly effective at catalyzing the reverse reaction—the polymer's degradation. researchgate.net Extensive research on PGA has confirmed its susceptibility to degradation by a variety of enzymes, with lipases being particularly potent. researchgate.netucl.ac.uknih.gov Incubation of PGA with lipase leads to structural breakdown, evidenced by changes in nanoparticle size and the release of degradation products like adipic acid and glycerol. researchgate.netucl.ac.uk Other enzymes, such as cutinases and esterases, also contribute to the enzymatic breakdown of these polymers. nih.govmdpi.com

The efficiency and rate of biodegradation are governed by a combination of the polymer's intrinsic properties and external environmental factors.

Microbial Species: A diverse range of microorganisms can facilitate polymer degradation. Bacteria from genera such as Pseudomonas and Bacillus, along with fungi like Aspergillus niger, are well-known producers of polymer-degrading lipases and other esterases. nih.govfrontiersin.orgchalmers.seresearchgate.net The specific microbial community present in a given environment dictates the types and concentrations of enzymes available for degradation.

Polymer Properties: The chemical structure and physical morphology of the polymer are critical. Factors such as molecular weight, crystallinity, and hydrophobicity all modulate the rate of biodegradation. nih.govmdpi.com For instance, introducing chemical modifications to the polymer backbone can increase steric hindrance, thereby slowing enzymatic attack. researchgate.net Conversely, creating copolymers often reduces crystallinity, which can enhance the rate of biodegradation. nih.gov

Environmental Factors: Abiotic conditions such as temperature, pH, and moisture are paramount. researchgate.netresearchgate.net Microbial enzymes have optimal temperature and pH ranges for activity; conditions outside of these ranges can lead to reduced efficiency or denaturation of the enzyme. researchgate.net For example, a lipase produced by Aspergillus niger demonstrated its highest activity at a temperature of 37°C and a neutral pH of 7.0. chalmers.se

Environmental Impact Considerations for this compound Polymers

The increasing focus on sustainability in polymer science necessitates a thorough evaluation of the environmental footprint of materials throughout their lifecycle. For polymers derived from this compound, this includes an assessment of sustainable alternatives, a comprehensive lifecycle analysis, and an understanding of their biocompatibility and bioresorbability, particularly in biomedical applications.

Assessment of Sustainable Alternatives and Practices

Bio-Based Polyesters as Alternatives:

A significant area of research focuses on the development of bio-based polyesters as alternatives to petroleum-derived polymers. sustainfashion.info These polymers are synthesized from monomers derived from renewable resources like natural fats and oils. sustainfashion.info Commercially available and developing bio-based polyesters include polyethylene (B3416737) terephthalate (PET), polylactic acid (PLA), polytrimethylene terephthalate (PTT), and polyglycolic acid (PGA). sustainfashion.info The primary advantage of these materials is the reduced reliance on fossil fuels and a potential reduction in greenhouse gas emissions. sustainfashion.info

Sustainable Practices in Polymer Manufacturing:

Beyond the feedstock, sustainable practices in the manufacturing of polymers, including those from this compound, are crucial. Key strategies include:

Energy Efficiency: Traditional polymer production is often energy-intensive. Implementing energy-efficient technologies, process optimization, and waste heat recovery can significantly reduce the carbon footprint. polymer-search.com

Solvent-Free Synthesis: The elimination of hazardous organic solvents in polymerization processes reduces environmental pollution and health risks. americorpint.com

Recycling: Developing effective mechanical and chemical recycling methods for this compound-based polymers is essential for a circular economy. Chemical recycling, such as pyrolysis and depolymerization, can break down polymers into their constituent monomers for repolymerization. polymer-search.com

Life Cycle Assessment (LCA): Conducting comprehensive LCAs helps to identify environmental hotspots in the entire product lifecycle, from raw material extraction to end-of-life disposal, guiding the development of more sustainable products. nih.gov

Lifecycle Analysis of this compound-Derived Materials

A complete lifecycle analysis (LCA) for polymers derived specifically from this compound is not extensively available in current literature. However, by examining the LCA of related materials like vinyl ester resins and comparing bio-based versus petroleum-based polymers, an informed perspective on the potential environmental impacts can be formulated.

A cradle-to-gate LCA is a standard methodology for evaluating the environmental footprint of a product from raw material extraction to the factory gate. elsevierpure.com This analysis quantifies energy consumption, water usage, and various emissions. While specific data for this compound is lacking, recent assessments of unsaturated polyester and vinyl ester resins indicate a trend towards a reduced environmental footprint, with newer data showing a 2-8% reduction in Global Warming Potential (GWP) compared to previous years. european-bioplastics.org

Comparative Environmental Impacts of Bio-Based vs. Petroleum-Based Polymers:

Impact CategoryBio-Based PolymersPetroleum-Based Polymers
Feedstock Renewable (e.g., corn, sugarcane)Finite (crude oil, natural gas)
Energy Consumption Can be higher due to fermentation and processing steps.Often more efficient due to established, large-scale production.
Greenhouse Gas Emissions Lower during feedstock growth (carbon sequestration). Overall emissions can be 30-42% lower.Higher due to fossil fuel extraction and processing.
End-of-Life Options Some are compostable (e.g., PLA); recycling infrastructure is still developing.Well-established recycling systems, though material quality can degrade with each cycle.

This table provides a generalized comparison. Specific impacts can vary significantly based on the type of polymer, production methods, and end-of-life management. european-bioplastics.orgallanchem.com

Bio-based polymers generally exhibit a lower carbon footprint and reduced reliance on non-renewable energy. allanchem.com For example, bio-based polybutylene adipate-co-terephthalate (PBAT) has a global warming potential of 3.72 kg CO₂ equivalent, which is significantly lower than the 5.89 kg CO₂ equivalent for its fossil-based counterpart. allanchem.com However, the environmental benefits are contingent on factors such as the specific feedstock used, energy sources for production, and the end-of-life scenario. elsevierpure.comallanchem.com

Biocompatibility and Bioresorbability of Derived Polymers

Polymers derived from this compound, particularly through enzymatic synthesis with glycerol to form poly(glycerol adipate) (PGA), have shown significant promise in biomedical applications due to their favorable biocompatibility and bioresorbable nature. frontiersin.orgnih.govucl.ac.uk

Biocompatibility:

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. In vitro and in vivo studies are crucial for determining this.

In Vitro Cytotoxicity: Studies on PGA have demonstrated its non-cytotoxic nature. For instance, modified PGA materials tested on NIH 3T3 model cell lines showed cell viability greater than 70%, which is considered non-cytotoxic according to ISO 10993-5:2009. uniroma1.it Other studies have shown that palm fatty acid-based polyesters maintain cell viability well above 80% in various cell lines. researchgate.net

In Vivo Inflammatory Response: The implantation of a biomaterial typically elicits a sterile inflammatory response as part of the foreign body reaction. researchgate.net For a material to be considered biocompatible, this response should be minimal and resolve over time. Studies on materials with similar structures, such as glyceroltripalmitate, have shown good in vivo biocompatibility, with minimal encapsulation in connective tissue and no significant inflammatory reactions over a two-month period. hormonebalance.org In contrast, materials known to be cytotoxic, like certain types of polyvinylchloride, can induce an intense and persistent inflammatory response. nih.gov For poly(lactic-co-glycolic acid) (PLGA), a commonly used biodegradable polymer, implantation can result in a chronic granulomatous inflammatory response that decreases as the polymer degrades. mdpi.com

Bioresorbability and Degradation:

Bioresorbability, the breakdown and subsequent absorption of a material by the body, is a key feature of this compound-derived polyesters for applications like drug delivery and tissue engineering.

The degradation of these polyesters occurs primarily through the hydrolysis of their ester bonds. The rate of degradation can be influenced by factors such as the polymer's molecular weight, crystallinity, and the surrounding environment (e.g., pH, presence of enzymes).

In Vitro Degradation of Poly(glycerol adipate) Elastomeric Films:

Polymer CompositionIncubation Period (days)Mass Loss (%)
Equimolar adipic acid to glycerol6031
Excess adipic acid6015

Data from in vitro degradation study in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. frontiersin.orgfrontiersin.org

The degradation products of PGA have been identified as non-toxic compounds such as PGA dimers, adipic acid, and glycerol. frontiersin.org Enzymatic degradation studies have shown that PGA is susceptible to breakdown by enzymes commonly found in the human body, which is a crucial aspect for its in vivo performance. nih.govucl.ac.ukresearchgate.net

Computational and Theoretical Studies of Divinyl Adipate

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules and molecular systems. researchgate.net For polymers derived from divinyl adipate (B1204190), these methods, particularly molecular dynamics (MD), offer invaluable insights into their structure and properties on an atomic scale. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system over time and predict macroscopic properties from microscopic interactions. dtic.milnih.gov

Molecular dynamics simulations can be employed to construct atomistic models of polymer chains derived from divinyl adipate. By simulating the interactions between these chains, it is possible to predict the resulting polymer architecture, including chain conformation, entanglement, and packing. mdpi.com These simulations provide a "computational microscope" to visualize how factors like monomer choice and reaction conditions influence the final structure. mdpi.com

From these simulated architectures, key physical and mechanical properties can be calculated. For aliphatic polyesters, computational models have been successfully used to predict properties such as the glass transition temperature (Tg), Young's modulus (E), and elongation at break (εb). nih.gov While specific simulation data for poly(this compound) is not extensively published, studies on analogous semiaromatic and aliphatic polyesters demonstrate the predictive power of these methods. For example, computational approaches can correlate structural changes in monomers with the thermal and mechanical performance of the resulting polymer, as shown in the illustrative data below for a series of lignin-derived polyesters.

Polymer Structure (Illustrative Examples)Glass Transition Temp. (Tg, °C)Young's Modulus (E, MPa)Elongation at Break (εb, %)
PEMC5512007.5
PiPHF291056188
PEMP164.6>3800

Table 1: Example of mechanical and thermal properties of various polyesters that can be predicted using computational models. Data is illustrative and sourced from studies on lignin-derived semiaromatic polyesters. nih.gov

Polymers synthesized from this compound, such as poly(glycerol adipate), are known to self-assemble into nanoparticles in aqueous environments. uniroma1.it Molecular dynamics simulations are exceptionally well-suited for studying these phenomena. Both all-atom and coarse-grained MD simulations can model the interactions between polymer chains and solvent molecules to predict how and why they aggregate. mdpi.com These simulations can reveal the morphology of the resulting assemblies, the stability of the nanoparticles, and the factors driving their formation, such as the amphiphilic balance of the polymer backbone. uniroma1.itresearchgate.net This predictive capability is vital for designing polymeric carriers for applications like drug delivery.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a framework for investigating chemical reactions at the electronic level. These methods are used to study reaction pathways, calculate the energies of reactants, products, and intermediates, and identify the structure of transition states. researchgate.net

The primary route for polymerizing this compound is through enzyme-catalyzed polycondensation, a form of transesterification. nih.govresearchgate.netnih.gov The mechanism of lipase-catalyzed reactions involves the formation of an acyl-enzyme intermediate. nih.gov

Quantum chemical calculations can be used to elucidate the step-by-step mechanism of this transesterification process. A typical reaction involves the nucleophilic attack of an alcohol (e.g., from a diol or glycerol) on the carbonyl carbon of one of the vinyl ester groups of this compound. DFT studies on analogous acid-catalyzed transesterification reactions have shown that the process proceeds through a tetrahedral intermediate. researchgate.netmasterorganicchemistry.com Computational modeling can confirm the feasibility of proposed pathways, such as SN1 or SN2 type mechanisms, and identify the most favorable reaction coordinate. researchgate.net For the lipase-catalyzed polymerization of this compound, DFT could be used to model the key steps: acylation of the enzyme's serine residue followed by deacylation by the incoming alcohol monomer.

A key output of quantum chemical calculations is the potential energy surface of a reaction, which maps the energy of the system as a function of the atoms' positions. From this surface, the activation energies (the energy barriers that must be overcome for a reaction to occur) and the specific geometric arrangement of atoms at the highest energy point (the transition state) can be determined. dergipark.org.tr

For the transesterification of this compound, DFT calculations would quantify the activation energy for each step, identifying the rate-determining step of the polymerization. While specific calculations for this compound are not widely available, studies on similar transesterification reactions for biodiesel production provide a clear analogue. These studies calculate the activation energies for the formation and decomposition of key intermediates, demonstrating how catalysts can effectively lower these barriers. researchgate.net

Reaction Step (Illustrative Analogy: H⁺-catalyzed Transesterification)Calculated Activation Energy (kcal/mol)
Formation of Tetrahedral Intermediate15.38
Decomposition of Intermediate to Product11.25

Table 2: Illustrative activation energies for key steps in a transesterification reaction, as determined by DFT calculations on an analogous system. Such data helps identify the rate-controlling step of a reaction. researchgate.net

Structure-Property Relationship Predictions

Understanding the relationship between a polymer's molecular structure and its macroscopic properties is fundamental to materials science. vt.edu Computational methods, often employing machine learning and quantitative structure-property relationship (QSPR) models, can establish predictive correlations. researchgate.netarxiv.org These models take molecular descriptors (e.g., monomer size, bond lengths, polarity) as input and predict properties like solubility, density, or mechanical strength.

For aliphatic polyesters derived from this compound, QSPR studies could predict how incorporating different co-monomers or altering the polymer's molecular weight would affect its final properties. For instance, research on other aliphatic polyester (B1180765) systems has demonstrated that properties like the entanglement molar mass and solubility parameter can be systematically tuned by changing the length of alkyl substituents on the monomer. acs.orgacs.org Such computational models can rapidly screen virtual libraries of polymer structures to identify candidates with desired property profiles, guiding synthetic efforts toward the most promising materials. specialchem.com This predictive power accelerates the development of new functional materials for a wide range of applications. acs.orgarxiv.org

Correlating Molecular Structure with Material Performance

Computational and theoretical studies are pivotal in establishing a fundamental understanding of how the molecular architecture of a monomer like this compound dictates the macroscopic properties of the resulting polymers. While dedicated computational studies focusing exclusively on the this compound monomer are not extensively documented in publicly available literature, the principles of its structural influence on polymer performance can be inferred from research on the polymers it forms, such as poly(glycerol adipate) (PGA), and from general computational polymer science. These studies typically employ methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict and analyze material behavior.

The performance of materials derived from this compound is intrinsically linked to several key features of its molecular structure: the reactivity of its terminal vinyl groups and the flexibility of its six-carbon adipate backbone.

Reactivity of Vinyl Groups: The two vinyl ester functionalities are the primary sites of polymerization. The electronic structure of these groups, which can be modeled using quantum mechanics calculations, governs their reactivity towards radical or enzymatic polymerization. Theoretical calculations can elucidate the electron density distribution and the energy of the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting the susceptibility of the vinyl groups to nucleophilic or electrophilic attack, thereby influencing the rate and success of the polymerization process.

Conformational Flexibility of the Adipate Chain: The central hexanedioate chain of this compound provides significant conformational flexibility to the resulting polymer network. Molecular modeling can be used to explore the potential energy surface of the monomer and its oligomers, identifying low-energy conformations. This flexibility is a key determinant of the physical properties of the final material. For instance, a more flexible polymer backbone, as afforded by the adipate chain, can lead to materials with lower glass transition temperatures (Tg) and increased elasticity.

Table 1: Theoretical Molecular Descriptors of this compound and Their Predicted Influence on Polymer Properties

Molecular Descriptor (Theoretical)Computational MethodPredicted Influence on Material Performance
Vinyl Group Reactivity Ratios DFT, Reactivity TheoryHigher reactivity ratios would suggest faster polymerization kinetics and potentially higher molecular weight polymers, impacting mechanical strength.
Torsional Energy Barriers of Adipate Chain Molecular Mechanics, DFTLower rotational barriers indicate greater chain flexibility, leading to polymers with lower modulus, higher elongation at break, and a lower glass transition temperature.
Partial Atomic Charges on Ester Carbonyls DFT, Electrostatic Potential MappingThe charge distribution affects intermolecular interactions, influencing properties like solvent miscibility and the potential for hydrogen bonding in copolymers, which impacts material strength and swelling behavior.
Calculated Dipole Moment DFTThe overall polarity of the monomer can influence its behavior in enzymatic synthesis and affect the dielectric properties of the final polymer.

Future Directions and Emerging Research Areas

Novel Synthetic Approaches for Divinyl Adipate (B1204190)

While enzymatic synthesis has been a cornerstone for the "green" production of DVA-based polymers, research is expanding to include other efficient and sustainable methods. Transvinylation reactions, which involve the transfer of a vinyl group from a vinyl ester (like vinyl acetate) to adipic acid, are being explored with various catalytic systems. umich.edunuu.uzresearchgate.net The goal is to develop highly efficient, low-toxicity, and reusable catalysts to make the process more economically viable and environmentally friendly. researchgate.netunivie.ac.at

Another emerging area is the use of alternative activation methods for the synthesis of divinyl esters. For instance, the reaction of acyl chlorides with vinyloxy trimethylsilane (B1584522) presents a promising route to divinyl adipate with excellent yields. tandfonline.com The development of solvent-free or greener solvent-based synthetic routes is also a key focus to minimize the environmental impact of DVA production. uniroma1.it

Synthetic ApproachCatalyst/ReagentKey Advantages
Enzymatic Synthesis Lipases (e.g., Candida antarctica lipase (B570770) B)Mild reaction conditions, high selectivity, environmentally friendly. oup.comnih.gov
Transvinylation Palladium or Ruthenium complexesPotential for high yields, applicable to various dicarboxylic acids. researchgate.netunivie.ac.at
Acyl Chloride Route Vinyloxy trimethylsilane, 18-crown-6 (B118740) etherExcellent yields, applicable to a range of acyl chlorides. tandfonline.com
Triazine Activation 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884)Forms an active intermediate for vinyl group transfer. nuu.uz

Advanced Polymer Architectures and Composites

The utility of this compound extends beyond simple linear polyesters. Researchers are increasingly using DVA to create sophisticated polymer architectures with tailored properties. This includes the synthesis of block copolymers, where DVA can be used to link different polymer chains, creating materials with distinct domains and functionalities. For example, thermoplastic block copolyesters have been enzymatically prepared using DVA, resulting in materials with both hard and soft segments. acs.orgacs.orgnih.gov

Furthermore, DVA is being investigated as a crosslinking agent to form polymer networks and hydrogels. nih.gov These materials have potential applications in areas such as controlled drug release and tissue engineering. The development of PolyHIPEs (High Internal Phase Emulsion polymers) from this compound is another exciting area, leading to highly porous and interconnected materials with potential uses as scaffolds in regenerative medicine. researchgate.net The incorporation of DVA into composites, potentially with nanofillers or other polymers, is also an area ripe for exploration to enhance mechanical, thermal, and barrier properties.

Expanding Biomedical and Industrial Applications

The biocompatibility and biodegradability of polymers derived from this compound make them highly attractive for biomedical applications. cymitquimica.combiosynth.com Research is focused on designing DVA-based nanoparticles for targeted drug delivery, leveraging the polymer's ability to encapsulate therapeutic agents and release them in a controlled manner. nih.govnih.gov The functionalizable nature of these polymers, such as poly(glycerol adipate) synthesized from DVA and glycerol (B35011), allows for the attachment of targeting ligands or imaging agents. uniroma1.itscientific.net

In the industrial sector, this compound continues to be relevant as a specialty monomer for the synthesis of polyesters with specific properties. Its use as a reactive plasticizer in polymer formulations is an area of ongoing interest. nih.gov The development of DVA-based coatings and adhesives with improved performance and lower environmental impact is also a promising direction.

In-depth Mechanistic Studies of Polymerization and Degradation

A deeper understanding of the polymerization and degradation mechanisms of DVA-based polymers is crucial for designing materials with predictable performance and service life. Mechanistic studies of enzymatic polymerization continue to elucidate the role of the enzyme's active site in catalyzing the reaction and controlling the polymer's microstructure. oup.com The high reactivity of the bis(enol ester) monomer in enzymatic polymerization compared to traditional diacids or dialkyl esters has been a key finding. oup.com

On the degradation front, research is focused on characterizing the enzymatic and hydrolytic breakdown of DVA-polymers. nih.govucl.ac.ukresearchgate.net Studies are investigating how factors such as polymer composition, crystallinity, and molecular weight influence the rate and mechanism of degradation. ucl.ac.uk This knowledge is critical for applications where controlled degradation is required, such as in drug delivery and temporary medical implants. The identification of degradation products is also essential to ensure their biocompatibility. researchgate.net

Computational Design and Materials Discovery

While still an emerging area for this compound specifically, computational modeling and materials informatics are expected to play a significant role in accelerating the discovery and design of new DVA-based materials. Molecular modeling techniques can be employed to predict the properties of polymers with different compositions and architectures, guiding experimental efforts. For example, simulations could be used to understand the self-assembly of DVA-based copolymers into nanoparticles or to predict the mechanical properties of crosslinked networks.

High-throughput virtual screening could be used to identify new comonomers to polymerize with this compound to achieve desired properties. By combining computational predictions with experimental validation, the development of novel materials for specific applications can be significantly streamlined.

Environmental Sustainability and Circular Economy Initiatives

The push towards a more sustainable and circular economy is a major driver for research into bio-based and biodegradable polymers. mdpi.comrsc.org this compound, especially when used in enzymatically synthesized polyesters, aligns well with the principles of green chemistry. nih.gov The biodegradability of polymers like poly(butylene adipate-co-terephthalate) (PBAT), which contains adipate units, is being actively studied to address plastic waste. nih.gov

Future initiatives will likely focus on developing closed-loop recycling processes for DVA-based polymers. evonik.comspecialchem.comvdi.declariant.comevonik.com This could involve chemical recycling methods that break down the polymer into its constituent monomers, including adipic acid, which can then be reused to synthesize new this compound. The integration of DVA-based materials into a circular economy framework will require a holistic approach, considering the entire life cycle of the product, from synthesis to end-of-life management. specialchem.com

Q & A

Q. What are the key considerations in synthesizing Divinyl adipate for laboratory use?

this compound (CAS 4074-90-2) is typically synthesized via esterification of adipic acid with vinyl alcohol derivatives. Critical factors include:

  • Reagent purity : Ensure high-purity adipic acid and vinylating agents (e.g., vinyl acetate) to minimize side reactions.
  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) can optimize esterification efficiency .
  • Stabilization : Addition of inhibitors like MEHQ (4-methoxyphenol) to prevent premature polymerization during storage .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to quantify purity and detect residual monomers or stabilizers .
  • Spectroscopy : FT-IR (to confirm ester C=O stretches at ~1740 cm⁻¹) and NMR (to verify vinyl proton signals at δ 4.5–5.5 ppm) .
  • Mass spectrometry : For molecular weight validation (C₁₀H₁₄O₄, MW 198.22 g/mol) .

Advanced Research Questions

Q. What methodologies are effective for enzyme-catalyzed polymerization using this compound?

this compound is a key monomer in solvent-free enzymatic polycondensation for biodegradable polymers:

  • Enzyme selection : Lipases (e.g., Candida antarctica Lipase B) enable transesterification under mild conditions (50–70°C, 24–48 hours) .
  • Reaction design : Use this compound with diols (e.g., polycaprolactone diol) to form block copolymers. Monitor molecular weight via GPC and thermal stability via DSC .
  • Optimization : Adjust enzyme loading (5–10 wt%) and vacuum conditions to remove byproducts (e.g., vinyl alcohol) and drive polymerization .

Q. How should researchers assess the reproductive and developmental toxicity of this compound?

While direct data on this compound is limited, extrapolate from related adipate esters:

  • Animal models : Follow OECD Guideline 421 (Reproductive/Developmental Toxicity Screening) using rats. Administer oral doses (e.g., 100–1000 mg/kg/day) and monitor fertility, fetal malformations, and organ weights .
  • Metabolic analysis : Track hydrolysis products (e.g., adipic acid, vinyl alcohol) in plasma and urine via LC-MS .
  • Histopathology : Examine liver and reproductive organs for lesions, as seen in mice exposed to Di(2-ethylhexyl) adipate .

Q. What advanced analytical techniques detect trace this compound in environmental samples?

  • Liquid-liquid extraction (LLE) : Use EPA Method 506 with iso-octane to isolate adipate esters from aqueous matrices. Detect via GC-MS with SIM mode (m/z 198 for quantification) .
  • Solid-phase microextraction (SPME) : For low-concentration detection in soil or polymer leachates, pair with high-resolution MS to distinguish this compound from co-eluting phthalates .
  • Quantitative NMR (qNMR) : Deuterated solvents and internal standards (e.g., maleic acid) enable ppm-level detection without derivatization .

Q. What strategies optimize the synthesis of biodegradable polymers using this compound?

  • Copolymer design : Combine this compound with rigid monomers (e.g., terephthalic acid) to balance biodegradability and mechanical strength. Use SEC-MALS for molecular weight distribution analysis .
  • Degradation studies : Incubate polymers in compost or enzymatic solutions (e.g., esterases) and track mass loss via TGA or CO₂ evolution .
  • Structure-property relationships : Coralate branching density (via ¹H NMR) with thermal transitions (DSC) and tensile strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.